REACTION_SMILES
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[C:16](#[CH:17])[c:18]1[cH:19][c:20]([NH2:24])[cH:21][cH:22][cH:23]1.[CH:25]([OH:26])([CH3:27])[CH3:28].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([F:15])[c:9]([N+:12](=[O:13])[O-:14])[cH:10][c:11]12>>[c:2]1([NH:24][c:20]2[cH:19][c:18]([C:16]#[CH:17])[cH:23][cH:22][cH:21]2)[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([F:15])[c:9]([N+:12](=[O:13])[O-:14])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc2c(Cl)ncnc2cc1F
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Name
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Type
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product
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Smiles
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C#Cc1cccc(Nc2ncnc3cc(F)c([N+](=O)[O-])cc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |